molecular formula C7H13F2NO B2889182 4-(Difluoromethoxymethyl)piperidine CAS No. 1601123-07-2

4-(Difluoromethoxymethyl)piperidine

Cat. No.: B2889182
CAS No.: 1601123-07-2
M. Wt: 165.184
InChI Key: RAJXVRBMRBYSEK-UHFFFAOYSA-N
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Description

4-(Difluoromethoxymethyl)piperidine is a chemical compound with the CAS Number: 1601123-07-2 . It has a molecular weight of 165.18 . The IUPAC name for this compound is 4-((difluoromethoxy)methyl)piperidine .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C7H13F2NO/c8-7(9)11-5-6-1-3-10-4-2-6/h6-7,10H,1-5H2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Material Science and Organic Synthesis

Crystal and Molecular Structure Analysis : A study on 4-piperidinecarboxylic acid hydrochloride provided insights into the crystal and molecular structure of related piperidine compounds. This research could inform the synthesis and application of 4-(Difluoromethoxymethyl)piperidine derivatives in material science and organic synthesis, emphasizing the importance of understanding the structural characteristics for developing novel materials and molecules (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Donor−Acceptor Interactions : The study of 4-enamine-1,8-naphthalimides with ferrocenyl headgroups, including 4-piperidinyl derivatives, demonstrates the influence of donor−acceptor interactions on the spectrochemical properties of compounds. This research is pivotal for designing new materials with desired optical and electronic properties, leveraging the structural attributes of piperidine derivatives (McAdam et al., 2003).

Medicinal Chemistry

Antimycobacterial Activity : Piperidin-4-ones, including derivatives synthesized from this compound, have been evaluated for their antimycobacterial properties. A specific study highlighted the atom economic and stereoselective synthesis of spiro-piperidin-4-ones and their promising activity against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents (Kumar et al., 2008).

Development of pH Sensors : The synthesis and examination of 4-piperidine-naphthalimide derivatives for their fluorescence properties led to the development of novel fluorescent pH sensors. This research showcases the application of piperidine derivatives in creating sensitive and selective sensors for monitoring pH changes in various environments, which can be crucial for biological and chemical research (Cui, Qian, Liu, & Zhang, 2004).

Corrosion Inhibition

Protection of Metals : Research into the corrosion inhibition properties of piperidine derivatives on iron demonstrated the potential of these compounds, including those structurally related to this compound, to protect metals from corrosion. This application is vital for industries seeking to extend the lifespan of metal components and structures, highlighting the versatility of piperidine derivatives in industrial applications (Kaya et al., 2016).

Safety and Hazards

The compound is classified under GHS02, GHS05, and GHS07 hazard statements, indicating that it is flammable, causes skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Piperidines are a significant part of the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the development of such methods and the exploration of the therapeutic potential of piperidine derivatives .

Properties

IUPAC Name

4-(difluoromethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)11-5-6-1-3-10-4-2-6/h6-7,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJXVRBMRBYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601123-07-2
Record name 4-[(difluoromethoxy)methyl]piperidine
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